(4E)-2-benzyl-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-benzyl-4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a diazenyl group, and dichlorophenyl and benzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one typically involves the reaction of 3,4-dichlorophenylhydrazine with 5-methyl-2-benzyl-3H-pyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, industrial methods may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl and dichlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-benzyl-4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-benzyl-4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzyl chloride: Used in the synthesis of various organic compounds.
Indole derivatives: Known for their diverse biological activities.
Benzimidazole derivatives: Possess a wide range of therapeutic applications.
Uniqueness
2-benzyl-4-[2-(3,4-dichlorophenyl)diazen-1-yl]-5-methyl-1H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Cl2N4O |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-benzyl-4-[(3,4-dichlorophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14Cl2N4O/c1-11-16(21-20-13-7-8-14(18)15(19)9-13)17(24)23(22-11)10-12-5-3-2-4-6-12/h2-9,22H,10H2,1H3 |
InChI Key |
OGDIDQJUQAOFDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)CC2=CC=CC=C2)N=NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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